

# In Vitro Potency of Menin-MLL Inhibitor 31: A Technical Guide

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## Compound of Interest

Compound Name: *Menin-MLL inhibitor 31*

Cat. No.: *B12380283*

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This technical guide provides an in-depth overview of the in vitro potency of Menin-Mixed Lineage Leukemia (MLL) inhibitor 31, also identified as compound 18. The document is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics, particularly targeting the Menin-MLL protein-protein interaction, a critical dependency in certain leukemias and solid tumors.

## Core Data Presentation

The in vitro potency of a compound is a primary determinant of its potential as a therapeutic agent. For **Menin-MLL inhibitor 31**, this has been quantified through its half-maximal inhibitory concentration (IC50), a measure of the concentration of the drug that is required for 50% inhibition of a biological or biochemical function.

Inhibitor Name	Assay Type	Target	IC50 (nM)	Cell Line	Reference
Menin-MLL inhibitor 31 (compound 18)	Biochemical Assay	Menin-MLL Interaction	4.6	N/A	<a href="#">[1]</a>
D0060-319	Fluorescence Polarization (FP)	Menin-MLL Interaction	7.46	N/A	<a href="#">[2]</a>
D0060-319	Anti-proliferative Assay (CCK-8)	Cell Proliferation	1.7	MOLM-13	<a href="#">[2]</a>
D0060-319	Anti-proliferative Assay (CCK-8)	Cell Proliferation	4.0	MV4-11	<a href="#">[2]</a>
D0060-319	Anti-proliferative Assay (CCK-8)	Cell Proliferation	>10,000	Kasumi-1, K562, HL-60, KG-1	<a href="#">[2]</a>

Note: D0060-319 is presented as a Menin-MLL inhibitor with very similar potency and biological activity, and may be the same as or a closely related analogue to **Menin-MLL inhibitor 31**. The data demonstrates high selectivity for leukemia cell lines with MLL rearrangements (MOLM-13, MV4-11) over those without.[\[2\]](#)

## Experimental Protocols

Detailed below are representative methodologies for key experiments used to determine the in vitro potency of Menin-MLL inhibitors. While specific parameters for inhibitor 31 are not publicly detailed, these protocols are based on established assays for this class of compounds.

## Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is designed to quantify the inhibitory effect of a compound on the direct protein-protein interaction between Menin and a peptide derived from MLL.

### Materials:

- Recombinant human Menin protein
- Fluorescein-labeled MLL-derived peptide (e.g., a peptide encompassing the high-affinity Menin binding motif)
- Assay Buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT)
- **Menin-MLL inhibitor 31** (or other test compounds)
- 384-well, non-stick, black plates
- Fluorescence polarization plate reader

### Procedure:

- Prepare a serial dilution of **Menin-MLL inhibitor 31** in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
- In a 384-well plate, add a fixed concentration of recombinant Menin protein and the fluorescein-labeled MLL peptide to each well.
- Add the diluted inhibitor or DMSO (as a vehicle control) to the wells.
- Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
- Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.

- The IC50 value is calculated by fitting the data to a four-parameter logistic curve, where the polarization signal is plotted against the logarithm of the inhibitor concentration.

## Cell Proliferation (MTT or CCK-8) Assay

This cell-based assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Materials:

- Human leukemia cell lines (e.g., MOLM-13, MV4-11 for MLL-rearranged; HL-60 for MLL-wildtype)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Menin-MLL inhibitor 31**
- MTT or CCK-8 reagent
- 96-well clear or opaque-walled cell culture plates
- Spectrophotometer or plate reader

Procedure:

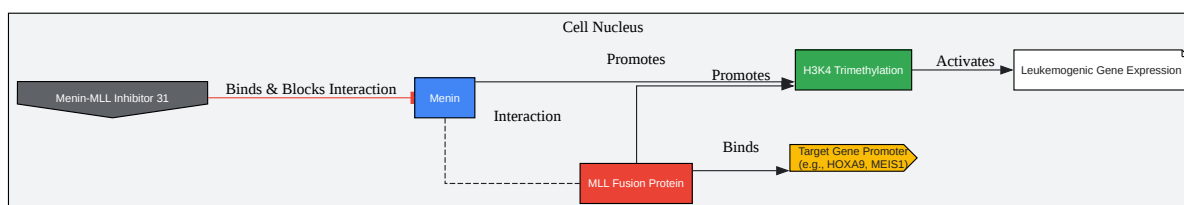
- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
- Treat the cells with a serial dilution of **Menin-MLL inhibitor 31** or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
- Following the incubation period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
- Measure the absorbance at the appropriate wavelength using a plate reader.

- The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## Visualizations

### Menin-MLL Signaling Pathway

The following diagram illustrates the critical role of the Menin-MLL interaction in driving the expression of leukemogenic genes. Menin acts as a scaffold protein, bringing the MLL histone methyltransferase to specific gene promoters. This leads to histone H3 lysine 4 (H3K4) methylation, a mark associated with active transcription, ultimately driving the expression of genes such as HOXA9 and MEIS1 that promote leukemia.

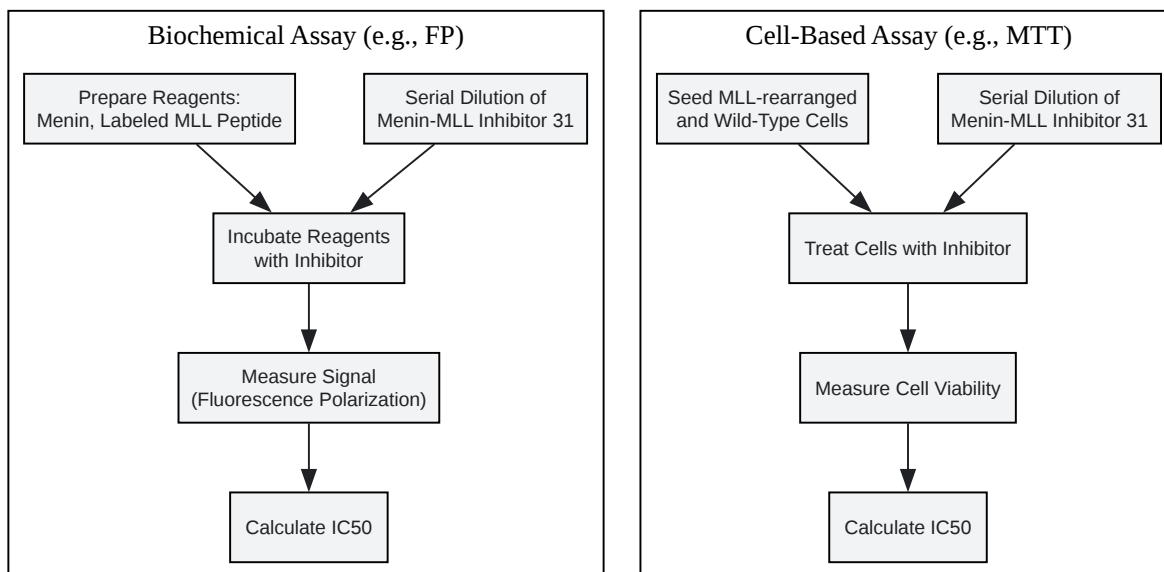


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Menin-MLL oncogenic signaling pathway and point of inhibition.

### Experimental Workflow for IC50 Determination

The diagram below outlines the general workflow for determining the in vitro IC50 of a Menin-MLL inhibitor.



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General workflow for biochemical and cell-based IC50 determination.

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## References

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